2-Amino-3,4-dimethoxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-amino-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C9H12N2O3/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,10H2,1-2H3,(H2,11,12) |
InChI Key |
WDJVHPVTQAHQDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N)N)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Amino 3,4 Dimethoxybenzamide and Its Chemical Analogs
Established and Novel Synthetic Routes to the 2-Amino-3,4-dimethoxybenzamide Core
The construction of the this compound scaffold requires precise control over the placement of three different functional groups on the benzene (B151609) ring. Synthetic routes often begin with precursors that already contain some of the desired substituents, followed by sequential chemical transformations to introduce the remaining groups.
Multi-Step Synthesis Approaches and Key Intermediates
Multi-step synthesis is a conventional approach that allows for the controlled and sequential introduction of functional groups, minimizing the formation of unwanted side products. beilstein-journals.org An illustrative pathway for a related isomer, 2-aminobenzamide (B116534), often starts from isatoic anhydride, which reacts with various amines in a process that involves nucleophilic attack, ring-opening, and the elimination of carbon dioxide. nih.gov
For the 3,4-dimethoxy substitution pattern, a common starting material is 3,4-dimethoxybenzoic acid. A typical multi-step sequence involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which is then reacted with an amine. For instance, in the synthesis of the pharmaceutical agent Itopride, 3,4-dimethoxybenzoyl chloride is a key intermediate. justia.com This intermediate is formed by treating 3,4-dimethoxybenzoic acid with a chlorinating agent like thionyl chloride. google.com The subsequent reaction with an appropriate amine, such as 4-(aminomethyl)phenol, yields the N-substituted benzamide (B126) core. justia.com
A general multi-step approach to the this compound core could be conceptualized starting from a commercially available dimethoxyaniline or dimethoxybenzoic acid derivative, followed by nitration, reduction, and amidation steps, with careful selection of protecting groups to direct the regiochemistry.
Table 1: Illustrative Multi-Step Synthesis Intermediates for Substituted Benzamides
| Starting Material | Key Intermediate(s) | Final Functionalization Step |
|---|---|---|
| 3,4-Dimethoxybenzoic Acid | 3,4-Dimethoxybenzoyl Chloride | Amidation with an amine |
| Isatoic Anhydride | 2-Aminobenzoic acid derivative (in situ) | Reaction with N-nucleophile |
One-Pot and Expedited Synthetic Strategies for Efficiency Enhancement
To improve efficiency and reduce waste, one-pot syntheses and other expedited strategies are increasingly favored. rsc.org These methods combine multiple reaction steps into a single procedure without isolating intermediates, saving time and resources. researchgate.net Multicomponent reactions (MCRs), a type of one-pot reaction, are particularly powerful for building molecular complexity in a single step. mdpi.comnih.gov
For example, a one-pot synthesis of 2-aminobenzamides has been developed using a photo-induced protocol starting from 2-aminobenzaldehydes and various amines, achieving high yields. thieme-connect.comthieme-connect.com Another strategy involves the palladium-catalyzed four-component reaction of 2-bromoanilines, amines, ortho esters, and carbon monoxide to produce N-substituted quinazolin-4(3H)-ones, which are derived from a 2-aminobenzamide core. mdpi.com These expedited methods demonstrate the potential for more efficient construction of the target scaffold.
Regioselective Synthesis and Isomer Control
Achieving the correct 2-amino-3,4-dimethoxy substitution pattern is a significant challenge due to the potential for forming other isomers. Regioselective synthesis aims to control the position of chemical bond formation. nih.govscilit.com The directing effects of the substituents already present on the aromatic ring play a crucial role. For example, methoxy (B1213986) groups (-OCH₃) are ortho-, para-directing, while an amino group (-NH₂) is also a strong ortho-, para-director.
In multi-step syntheses, the order of reactions is critical. Introducing the amino group (or a precursor like a nitro group) at the correct stage relative to the existing methoxy groups is key to controlling the final substitution pattern. The use of protecting groups can temporarily block reactive sites, guiding subsequent reactions to the desired position. Furthermore, reaction conditions such as the choice of solvent, temperature, and catalyst can significantly influence the regiochemical outcome of a reaction.
Derivatization Strategies for the Benzamide Scaffold
Once the this compound core is synthesized, it can be further modified to explore its chemical space and optimize its properties. Derivatization typically targets the reactive amino and amide groups or involves altering the substituents on the phenyl ring.
Modifications at the Amino Group (e.g., Acylation, Alkylation)
The primary amino group (-NH₂) at the 2-position is a versatile handle for derivatization through reactions such as acylation and alkylation.
Acylation: This reaction involves treating the amino group with an acylating agent, such as an acyl chloride or anhydride, to form a secondary amide. This modification can influence the molecule's electronic properties and hydrogen bonding capabilities. For example, 2-aminobenzamide can be readily N-acylated. nih.gov
Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved using alkyl halides. escholarship.org This transformation converts the primary amine into a secondary or tertiary amine, which can significantly alter the compound's basicity, lipophilicity, and steric profile. While attempted N-alkylation of 2-azidobenzamide (a precursor to 2-aminobenzamide) can lead to complex rearrangements, direct alkylation of related aminobenzimidazoles is a common strategy. nih.govresearchgate.net
Table 2: Common Derivatization Reactions for the Amino Group
| Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|
| Acylation | Acyl Halides, Anhydrides | Secondary Amide (R-NH-C=O) |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amine (R-NH-R', R-NR'R'') |
| Reductive Amination | Aldehydes/Ketones, Reducing Agent | Secondary/Tertiary Amine |
Alterations of the Dimethoxy Substituents and Phenyl Ring (e.g., bioisosteric replacement)
Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a compound's properties while retaining its desired biological activity. cambridgemedchemconsulting.com This involves replacing an atom or group with another that has similar physical or chemical properties. ebi.ac.uk
Alterations of Dimethoxy Substituents: The two methoxy groups can be replaced with other functionalities to fine-tune solubility, metabolic stability, and receptor interactions. For the 3,4-dimethoxyphenyl motif, replacing a methoxy group with an alkyl group has been explored, though it can reduce metabolic stability. cambridgemedchemconsulting.com A more common strategy is to incorporate the two oxygen atoms into a new ring, such as forming a methylenedioxy bridge (a common feature in natural products).
Phenyl Ring Bioisosteres: The entire phenyl ring can be replaced to fundamentally alter the core scaffold. drughunter.com This is often done to improve physicochemical properties, such as reducing lipophilicity and improving metabolic stability. acs.orghyphadiscovery.com Common bioisosteres for the phenyl ring include heteroaromatic rings (e.g., pyridine, thiophene) and saturated, three-dimensional scaffolds. cambridgemedchemconsulting.comrsc.org Saturated bioisosteres, such as bicyclo[1.1.1]pentane (BCP), cubane, and various bicycloalkanes, have gained significant attention for their ability to improve drug-like properties by increasing the fraction of sp³-hybridized carbons. tandfonline.comnih.govdundee.ac.uk These replacements can mimic the geometry of ortho-, meta-, or para-substituted phenyl rings depending on their connection points. nih.govdomainex.co.uk
Table 3: Selected Bioisosteric Replacements for the Phenyl Ring
| Original Group | Bioisosteric Replacement | Potential Property Change |
|---|---|---|
| Phenyl | Pyridine, Thiophene | Modulates polarity, solubility, metabolism |
| Phenyl | Bicyclo[1.1.1]pentane (BCP) | Improves solubility, metabolic stability |
| Phenyl | Cubane | Increases sp³ character, alters geometry |
Formation of Fused Heterocyclic Systems Incorporating the Benzamide Moiety
The presence of ortho-amino and amide functionalities in 2-aminobenzamide derivatives provides a reactive template for a variety of cyclization reactions, leading to the formation of diverse fused heterocyclic systems. A predominant class of heterocycles synthesized from these precursors are quinazolinones.
The condensation of 2-aminobenzamides with carbonyl compounds is a common and effective method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. nih.gov This reaction is often catalyzed by an acid, which activates the carbonyl group for nucleophilic attack by the amino group of the benzamide. The resulting imine intermediate then undergoes intramolecular cyclization to form the dihydroquinazolinone ring system. nih.gov Subsequent oxidation can then lead to the corresponding quinazolin-4(3H)-ones.
Various catalytic systems have been developed to promote the synthesis of quinazolinones from 2-aminobenzamides. For instance, a ruthenium-catalyzed deaminative coupling reaction of 2-aminobenzamides with amines provides an efficient route to quinazolinone derivatives without the need for reactive reagents, thus avoiding the formation of toxic byproducts. nih.govacs.orgresearchgate.net Copper-catalyzed domino reactions have also been employed, where alkyl halides and anthranilamides react to form 2-substituted quinazolin-4(3H)-ones in good to excellent yields. researchgate.net Furthermore, a metal-free approach utilizing hydrogen peroxide as a green oxidant allows for the synthesis of quinazolinones from o-aminobenzamides and benzyl (B1604629) amines. rhhz.netresearchgate.net
The versatility of 2-aminobenzamides as precursors extends to the synthesis of other fused systems, such as triazolo-quinazolinones and pyrimidines, through multicomponent reactions. For example, a one-pot reaction of an aromatic aldehyde, dimedone or ethyl acetoacetate, and 3-amino-1,2,4-triazole can yield rsc.orgafricanjournalofbiomedicalresearch.comsci-hub.cat-triazolo-quinazolinone and rsc.orgafricanjournalofbiomedicalresearch.comsci-hub.cat-triazolo[1,5-a]pyrimidine derivatives. scispace.com
Beyond six-membered rings, the synthesis of seven-membered benzodiazepine (B76468) rings from 2-aminobenzamide precursors has also been explored, although less commonly. These syntheses often involve multi-step sequences. nih.gov
The following table summarizes various research findings on the synthesis of fused heterocyclic systems from 2-aminobenzamide and its analogs.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Product | Yield | Reference |
| 2-Aminobenzamide | Benzyl alcohol | CuI, Cs₂CO₃ | Solvent-free | Microwave, 130°C, 2h | 2-Phenylquinazolin-4(3H)-one | Up to 92% | rsc.org |
| 2-Aminobenzamide | Aldehydes/Ketones | Phosphomolybdic acid/Silica-coated hercynite | - | - | 2,3-Dihydroquinazolin-4(1H)-ones | High | researchgate.net |
| 2-Aminobenzamides | Amines | Ruthenium catalyst | - | - | Quinazolinones | - | nih.govacs.orgresearchgate.net |
| 2-Aminobenzamide | Benzyl amines | H₂O₂ | Solvent-free | 120°C, 20h | Quinazolinones | Moderate to good | rhhz.netresearchgate.net |
| 3-Amino-1,2,4-triazole | Aromatic aldehyde, Dimedone | Ceric Ammonium Nitrate (CAN) | Acetonitrile | 50-60°C | rsc.orgafricanjournalofbiomedicalresearch.comsci-hub.cat-Triazolo-quinazolinone | Excellent | scispace.com |
Green Chemistry and Sustainable Synthesis Approaches
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. africanjournalofbiomedicalresearch.comnih.gov Key aspects of this approach include the use of environmentally benign solvents, catalytic methods, and reaction designs that maximize atom economy and minimize waste. africanjournalofbiomedicalresearch.comfrontiersin.org
Solvent-Free and Catalytic Methods
A significant advancement in the green synthesis of fused heterocycles from 2-aminobenzamide derivatives is the use of solvent-free reaction conditions, often in combination with microwave irradiation. rsc.orgresearchgate.net These methods offer numerous advantages, including reduced reaction times, lower energy consumption, and the elimination of solvent-related waste. rsc.orgresearchgate.net
For instance, the copper-catalyzed aerobic oxidative synthesis of quinazolinones from 2-aminobenzamide derivatives and various alcohols can be efficiently carried out under solvent-free conditions using microwave irradiation, with yields reaching up to 92%. rsc.org The reaction proceeds via the initial oxidation of the alcohol to an aldehyde, followed by condensation with the 2-aminobenzamide, cyclization, and subsequent oxidation to the quinazolinone. rsc.org Similarly, the cyclocondensation of 2-aminobenzamide with carboxylic acids to form 2-substituted-4(3H)-quinazolinones can be achieved in a matter of minutes under solvent-free microwave conditions. researchgate.net
The use of water as a green solvent is another important strategy. sci-hub.cat An iron-catalyzed cyclization for the synthesis of quinazolinone derivatives has been developed that proceeds in water under microwave assistance, representing a significant step towards sustainable N-heterocycle synthesis. sci-hub.cat Organocatalytic methods, which avoid the use of potentially toxic and expensive metals, are also gaining prominence. For example, the synthesis of quinazolinones can be achieved using organocatalysts in green solvents like water. nih.gov
The table below highlights some of the green catalytic and solvent-free methods for the synthesis of quinazolinones.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Product | Yield | Reference |
| 2-Aminobenzamide derivatives | Alcohols | CuI, Cs₂CO₃ | Solvent-free | Microwave, 130°C, O₂ | Quinazolinones | Up to 92% | rsc.org |
| 2-Halobenzoic acids | Amidines | FeCl₃, L-proline | Water/DMF | Microwave | Quinazolinones | Moderate to high | sci-hub.cat |
| 2-Aminobenzamide | Carboxylic Acids | - | Solvent-free | Microwave | 2-Substituted-4(3H)-quinazolinones | - | researchgate.net |
| 2-Aminobenzamide | Benzyl amines | - | Solvent-free | H₂O₂, 120°C | Quinazolinones | Moderate to good | rhhz.net |
| 2-Aminobenzamide | Isothiocyanates | - | Water or Solvent-free | 60°C or 100°C | 2-Thioxo-4-quinazolinones | Good | researchgate.net |
| 2-Aminobenzamide | Succinic anhydride | - | Pinane (bio-sourced) | Microwave | 4-Oxo-3,4-dihydroquinazolin-2-yl propanoic acids | High | nih.gov |
Atom Economy and Waste Minimization in Benzamide Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Reactions with high atom economy are inherently more sustainable as they generate less waste. jk-sci.com
Synthetic strategies for fused heterocycles that are based on addition and cyclization reactions, such as multicomponent reactions (MCRs), generally exhibit high atom economy. researchgate.netrsc.orgrsc.org MCRs, where three or more reactants combine in a single step to form a product that contains all or most of the atoms of the starting materials, are particularly advantageous in this regard. researchgate.netrsc.orgrsc.org The synthesis of rsc.orgafricanjournalofbiomedicalresearch.comsci-hub.cat-triazolo-quinazolinone derivatives from an aromatic aldehyde, dimedone or ethyl acetoacetate, and 3-amino-1,2,4-triazole is an example of a highly atom-economical MCR. scispace.com
In contrast, reactions that involve protecting groups or generate stoichiometric byproducts have lower atom economy. acs.org Therefore, the development of synthetic routes that avoid such steps is a key goal in green chemistry. Catalytic reactions, by their nature, contribute to higher atom economy as the catalyst is used in small amounts and is not consumed in the reaction. jk-sci.com
Waste minimization in the synthesis of benzamide-derived heterocycles is closely linked to the principles of atom economy and the use of greener reaction conditions. Strategies for minimizing waste in the pharmaceutical industry, where such heterocycles are often important intermediates, include:
Solvent reduction and recycling: Minimizing solvent use through high-concentration reactions or solvent-free conditions, and recycling solvents where possible, significantly reduces waste. tandfonline.com
Catalyst selection and recovery: Utilizing non-toxic, recyclable catalysts, such as heterogeneous catalysts, can prevent the generation of heavy metal waste. nih.gov
Process optimization: Designing synthetic routes with fewer steps and avoiding chromatographic purifications can substantially decrease waste production. frontiersin.orgtandfonline.com
By embracing these green chemistry principles, the synthesis of this compound and its conversion to fused heterocyclic systems can be made more sustainable and environmentally responsible.
Biological Activity and Mechanistic Elucidation of 2 Amino 3,4 Dimethoxybenzamide Analogs Strictly Non Clinical Focus
In Vitro Biological Profiling in Cell-Free and Cellular Systems
The in vitro biological profiling of 2-amino-3,4-dimethoxybenzamide analogs has revealed a broad spectrum of activities, ranging from enzyme inhibition to modulation of cellular pathways and antimicrobial effects. These studies are foundational in understanding the potential therapeutic applications of this class of compounds.
Analogs of this compound have been evaluated for their ability to modulate the activity of various enzymes, including kinases and proteases, which are critical regulators of cellular function.
Protein kinases, which catalyze the phosphorylation of proteins, are a major class of drug targets. nih.gov Kinase inhibitors are broadly classified based on their binding mode to the target kinase. Type I inhibitors bind to the active conformation of the kinase, while type II inhibitors recognize the inactive conformation. nih.gov The development of selective kinase inhibitors is an active area of research. nih.gov
Proteases are enzymes that catalyze the breakdown of proteins and are involved in numerous physiological and pathological processes. nih.gov The inhibition of proteases is a well-established strategy in drug development. nih.gov Protease inhibitors can be classified based on their mechanism of action, including competitive, non-competitive, irreversible, and transition-state analogs. nih.gov
Synthetic amino acid derivatives have demonstrated inhibitory potential against various digestive enzymes. For instance, certain derivatives have been shown to inhibit pancreatic lipase, pancreatic α-amylase, and α-glucosidase, suggesting their potential as agents to control metabolic disorders. nih.gov The inhibitory mechanism of these compounds can be competitive or mixed. nih.gov
Aminopeptidases, a class of metallo-enzymes that hydrolyze peptide bonds at the N-terminus of proteins, are another important target. nih.gov Bestatin and its derivatives are well-known inhibitors of metallo-aminopeptidases and have been shown to induce apoptosis in cancer cells. nih.gov
The table below summarizes the inhibitory activity of selected amino acid derivatives against digestive enzymes.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Mechanism |
| PPC80 | Pancreatic Lipase | 167-1023 | Competitive/Mixed |
| PPC82 | Pancreatic Lipase | 167-1023 | Competitive/Mixed |
| PPC84 | Pancreatic Lipase | 167-1023 | Competitive/Mixed |
| PPC80 | Pancreatic α-amylase | 162-519 | Competitive/Mixed |
| PPC82 | Pancreatic α-amylase | 162-519 | Competitive/Mixed |
| PPC84 | Pancreatic α-amylase | 162-519 | Competitive/Mixed |
| PPC89 | Pancreatic α-amylase | 162-519 | Competitive/Mixed |
| PPC101 | Pancreatic α-amylase | 162-519 | Competitive/Mixed |
| PPC84 | α-glucosidase | 51-353 | Competitive |
| PPC89 | α-glucosidase | 51-353 | Competitive |
| PPC101 | α-glucosidase | 51-353 | Competitive |
Data sourced from in vitro studies on synthetic amino acid derivatives. nih.gov
Receptor binding assays are crucial for characterizing the interaction of ligands with their molecular targets. nih.gov These assays are typically performed using radiolabeled ligands and a source of the receptor, such as cell membranes. nih.gov The two common formats for these assays are filtration and scintillation proximity assay (SPA). nih.gov
Itopride, a compound containing a 3,4-dimethoxybenzamide (B75079) moiety, is known to be a dopamine (B1211576) D2 receptor antagonist. nih.gov Receptor binding assays are used to determine the affinity of such compounds for their target receptors.
Molecular docking studies can provide insights into the binding modes of ligands with their target proteins. For example, docking studies with dipeptide sulfonamide analogs have revealed strong binding affinities supported by stable hydrogen bonds and hydrophobic interactions within the enzyme's active site. researchgate.net
A series of 2-amino-1,4-naphthoquinone-benzamide derivatives have been synthesized and evaluated for their cytotoxic activities. nih.govnih.gov These compounds were found to be potent cytotoxic agents against various cancer cell lines. nih.govnih.gov Cell cycle analysis revealed that some of these derivatives can dose-dependently increase the percentage of sub-G1 cells, which is indicative of apoptosis. nih.govnih.gov The induction of apoptosis was further confirmed by morphological changes such as nuclear condensation and fragmentation. nih.gov
Amino acids are essential for cell growth and proliferation, and their withdrawal can lead to cell-cycle arrest. nih.gov The mechanisms of cell-cycle arrest can vary depending on the specific amino acid that is withdrawn. For instance, the withdrawal of methionine and leucine primarily affects restriction point regulators, while lysine withdrawal leads to an inhibition of protein synthesis. nih.gov
The anti-proliferative activity of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines has been demonstrated in cancer cell lines. mdpi.com The proposed mechanism of action involves the inhibition of phosphoinositide phospholipase C (PI-PLC), which disrupts phospholipid metabolism. mdpi.com
The table below shows the cytotoxic activity of representative 2-amino-1,4-naphthoquinone-benzamide derivatives against the MDA-MB-231 breast cancer cell line.
| Compound | IC50 (µM) vs. MDA-MB-231 |
| 5e (aniline derivative) | 0.4 |
| 5l (3-nitroaniline derivative) | 0.4 |
| Cisplatin (control) | >31.5 |
Data from a study on the design and synthesis of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. nih.gov
A variety of amino-derived compounds have been investigated for their antimicrobial and antifungal properties in vitro.
Amphiphilic aromatic amino alcohols have shown significant antifungal activity against filamentous fungi and yeast, with minimum inhibitory concentrations (MIC) ranging from 7.8 to 312 µg/mL. nih.gov In contrast, the corresponding amide series did not exhibit significant inhibitory effects, with the exception of one compound that showed activity against Candida albicans. nih.govscienceopen.com
A library of aminothioxanthones was screened for antifungal activity, identifying a hit compound with broad-spectrum activity against various yeast and filamentous fungi strains. nih.gov Further structure-activity relationship (SAR) studies led to the design and synthesis of new analogs with potent antifungal effects, including against fluconazole-resistant strains. nih.gov
Synthetic peptides have also been evaluated for their antifungal activity against various Candida species, including the emerging pathogen Candida auris. mdpi.com These peptides demonstrated the ability to inhibit both planktonic cells and biofilm formation. mdpi.com In silico designed peptides have also shown rapid candidacidal activity against C. albicans. mdpi.com
The table below summarizes the in vitro antifungal activity of selected amphiphilic aromatic amino alcohols.
| Compound | Fungal Strain | MIC (µg/mL) |
| 4b | Filamentous fungi and yeast | 7.8 - 312 |
| 4c | Filamentous fungi and yeast | 7.8 - 312 |
| 4d | Filamentous fungi and yeast | 7.8 - 312 |
| 4e | Filamentous fungi and yeast | 7.8 - 312 |
Data from a study on the in vitro antifungal activity of organic compounds derived from amino alcohols. nih.gov
Elucidation of Molecular Targets and Mechanisms of Action
Identifying the specific molecular targets of bioactive compounds is crucial for understanding their mechanisms of action and for guiding further drug development efforts.
Molecular docking and dynamics simulations are valuable computational tools for identifying potential protein binding partners and for elucidating the nature of ligand-target interactions. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between a ligand and the amino acid residues within the active site of a target protein. researchgate.net
The identification of molecular drug targets is a complex process that involves integrating data from various sources, including medicinal chemistry literature and bioactivity databases. nih.gov This information is essential for understanding the polypharmacology of drugs and for identifying potential off-target effects.
Due to a lack of publicly available research on the specific biological and pharmacological activities of this compound and its direct analogs, it is not possible to generate an article that adheres to the detailed outline provided.
Extensive searches for scholarly articles, patents, and other scientific literature did not yield any specific information regarding the downstream biological effects, in vivo preclinical efficacy, target engagement, or phenotypic screening of this particular compound or its closely related derivatives. The available information is limited to basic chemical properties and sourcing from commercial suppliers.
While the broader class of "substituted benzamides" encompasses a wide range of biologically active compounds, any discussion of these would fall outside the strict scope of the requested subject, "this compound." Therefore, to maintain scientific accuracy and adhere to the provided instructions, the requested article cannot be generated at this time.
Advanced Spectroscopic and Computational Investigations of 2 Amino 3,4 Dimethoxybenzamide and Its Derivatives
Comprehensive Spectroscopic Characterization for Structural Elucidation
Spectroscopy is the cornerstone of molecular characterization, offering unambiguous evidence of a compound's identity and purity. emerypharma.com A multi-technique approach is employed to fully characterize 2-Amino-3,4-dimethoxybenzamide.
High-resolution NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule in solution. While specific experimental spectra for this compound are not widely published in peer-reviewed literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its isomers and related structures. chemicalbook.comchemicalbook.com
¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂) and amide (CONH₂) protons, and the methoxy (B1213986) (OCH₃) group protons. The two aromatic protons would appear as doublets in the aromatic region, with their specific chemical shifts influenced by the electron-donating effects of the amino and methoxy groups. The protons of the two methoxy groups would likely appear as sharp singlets. The amine and amide protons would also appear as singlets, although their chemical shifts can be broad and variable depending on the solvent and concentration.
¹³C-NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. mdpi.com For this compound, distinct signals are expected for the carbonyl carbon of the amide, the six aromatic carbons (with varying chemical shifts due to substitution), and the two methoxy carbons. The chemical shifts of the aromatic carbons are particularly informative about the electronic environment created by the substituents.
2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the connectivity of protons and their direct attachment to specific carbon atoms. emerypharma.comchemrxiv.org A COSY spectrum would show correlations between the coupled aromatic protons, while an HSQC spectrum would link each proton signal to its corresponding carbon signal, solidifying the assignments made from the 1D spectra.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound Note: These are predicted values based on chemical principles and data from similar compounds. Actual experimental values may vary.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| Aromatic CH (C5-H) | 6.8 - 7.2 | 110 - 120 | Doublet (d) |
| Aromatic CH (C6-H) | 6.5 - 6.9 | 115 - 125 | Doublet (d) |
| Methoxy (C3-OCH₃) | 3.8 - 4.0 | 55 - 60 | Singlet (s) |
| Methoxy (C4-OCH₃) | 3.8 - 4.0 | 55 - 60 | Singlet (s) |
| Amine (C2-NH₂) | 4.5 - 5.5 | N/A | Broad Singlet (br s) |
| Amide (C(O)NH₂) | 7.0 - 8.0 | N/A | Broad Singlet (br s) |
| Carbonyl (C=O) | N/A | 165 - 175 | N/A |
| Aromatic C (C1) | N/A | 120 - 130 | N/A |
| Aromatic C (C2) | N/A | 140 - 150 | N/A |
| Aromatic C (C3) | N/A | 145 - 155 | N/A |
| Aromatic C (C4) | N/A | 140 - 150 | N/A |
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. As of this writing, a public crystal structure for this compound has not been reported. However, analysis of closely related structures suggests that the molecule would exhibit a nearly planar benzamide (B126) core. The crystal packing would likely be dominated by hydrogen bonding interactions involving the amine and amide groups, leading to the formation of extended networks in the solid state.
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₁₂N₂O₃), the exact mass would be 196.0848 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 196. Key fragmentation pathways would likely involve the loss of the amide group (CONH₂) or parts of it, and the cleavage of the methoxy groups, leading to characteristic fragment ions.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound Note: These are predicted fragments. Actual fragmentation patterns may vary based on ionization method.
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 196 | [M]⁺ | Molecular Ion |
| 180 | [M - NH₂]⁺ | Loss of amino radical from amide |
| 165 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 152 | [M - CONH₂]⁺ | Loss of the primary amide group |
| 137 | [M - CONH₂ - CH₃]⁺ | Subsequent loss of a methyl radical |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorptions corresponding to the N-H stretches of the primary amine and amide groups, the C=O stretch of the amide, C-O stretches of the methoxy groups, and C=C stretches of the aromatic ring. chemicalbook.com
Table 3: Expected Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Amide (N-H) | Stretch | 3100 - 3300 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (Methoxy) | Stretch | 2850 - 3000 |
| Amide C=O (Amide I) | Stretch | 1650 - 1690 |
| Amine/Amide N-H (Amide II) | Bend | 1580 - 1650 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-O (Methoxy) | Stretch | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) |
UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region. The presence of the amino and methoxy auxochromes on the benzene (B151609) ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzamide, indicating a more extended π-electron system. researchgate.netscience-softcon.de
Computational Chemistry and Molecular Modeling Applications
Theoretical calculations complement experimental data by providing insights into molecular properties that can be difficult to measure directly.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. indexcopernicus.com For this compound, DFT calculations could be employed to:
Optimize the molecular geometry: Predicting bond lengths, bond angles, and dihedral angles in the gas phase.
Calculate spectroscopic properties: Simulating IR and NMR spectra to aid in the interpretation of experimental data.
Analyze the frontier molecular orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and electronic transition properties.
Generate a Molecular Electrostatic Potential (MEP) map: This map visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is useful for predicting sites of intermolecular interactions.
While specific DFT studies on this compound are not prevalent, research on similar molecules demonstrates the utility of this approach in correlating theoretical structures with experimental findings and predicting reactivity. researchgate.netresearchgate.net
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction mode of a ligand, such as a derivative of this compound, with the active site of a target protein. mdpi.com By simulating the interaction at an atomic level, researchers can gain insights into the fundamental biochemical processes and screen potential drug candidates. The process involves predicting the ligand's conformation, its position and orientation within the binding site (referred to as the pose), and then assessing the binding affinity, often calculated as a binding energy score.
In silico molecular docking studies have been extensively applied to various benzamide derivatives to explore their potential therapeutic activities. For instance, studies have been conducted to predict the analgesic properties of N-allyl-N'-(benzoylcarbamothioyl)benzamide derivatives and the anticancer activity of other benzamide compounds targeting enzymes like topoisomerase. umpr.ac.iddergipark.org.tr These studies typically involve preparing the 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), and the ligand. ekb.eg Software such as AutoDock, GOLD Suite, or Discovery Studio is then used to perform the docking calculations, which yield scores (e.g., PLP fitness, binding energy in kcal/mol) indicating the strength of the interaction. dergipark.org.trekb.eg The interactions, such as hydrogen bonds and hydrophobic contacts with key amino acid residues in the target's active site, are then analyzed to understand the basis of the molecular recognition. semanticscholar.org
The following table summarizes representative molecular docking studies performed on various benzamide derivatives, illustrating the diversity of targets and the common goal of predicting binding affinity and interaction patterns.
| Benzamide Derivative Class | Target Protein (PDB ID) | Docking Software | Key Findings/Scores | Therapeutic Goal | Reference |
|---|---|---|---|---|---|
| N-allyl-N'-(benzoylcarbamothioyl)benzamide derivatives | Not Specified | Not Specified | Activity evaluated using rerank score; 6 derivatives showed promising activity with no predicted toxicity. | Analgesic | umpr.ac.id |
| Benzamide appended pyrazolones | COVID-19 main protease (6LU7) | AutoDock | Prediction of binding energy to assess interaction with the viral protease. | Antiviral (COVID-19) | |
| Various synthesized benzamide derivatives | Topoisomerase I (1K4T) & IIα (5GWK) | Discovery Studio 3.5 (CDocker) | Compounds showed higher affinity for Topo IIα; compounds 5N3 and 5N7 were promising. | Anticancer | dergipark.org.tr |
| Grossgemin amino derivatives | Tubulin (Colchicine Binding Site) | MOE2014 | Compound 4 exhibited a binding free energy of -32.16 kcal/mol, superior to colchicine (B1669291) (-26.13 kcal/mol). | Anticancer | semanticscholar.org |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic model of the ligand-target complex. nih.gov While docking provides a static snapshot of the binding pose, MD simulations track the movements and interactions of every atom in the complex over time, typically on the nanosecond to microsecond scale. researchgate.netresearchgate.net This allows for the assessment of the conformational stability of the ligand in the binding pocket and the dynamic behavior of the protein upon ligand binding. nih.govresearchgate.net
The table below outlines typical parameters and outputs from an MD simulation study of a bioactive compound, which would be applicable to the analysis of this compound derivatives.
| Parameter | Description | Typical Value/Software | Reference |
|---|---|---|---|
| Software Suite | Program used to run the simulation. | GROMACS, AMBER, CHARMM | nih.govdntb.gov.ua |
| Force Field | Set of parameters to calculate potential energy of the system. | AMBER ff99SB-ILDN, OPLS-AA/L, CHARMM27 | researchgate.netnih.gov |
| Solvent Model | Model used to represent water molecules. | TIP3P, TIP4P-Ew | nih.gov |
| Simulation Time | Total duration of the simulation. | 100 ns - 1 µs | americanpeptidesociety.org |
| Key Analyses | Metrics calculated from the trajectory. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis, Binding Free Energy (MM-PBSA/GBSA) | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.com The fundamental principle of QSAR is that the variation in the biological activity of a group of molecules is dependent on the variation in their structural and physicochemical properties. archivepp.comnih.gov For benzamide derivatives, QSAR models can be developed to predict therapeutic activities such as anticancer, antidiabetic, or antimicrobial effects based on calculated molecular descriptors. jppres.comnih.gov
The development of a QSAR model involves several steps: curating a dataset of compounds with known activities (e.g., IC50 values), calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic properties), selecting the most relevant descriptors, and generating a mathematical equation using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). archivepp.comunair.ac.id The resulting model's predictive power is then rigorously validated. unair.ac.id For instance, a QSAR study on benzylidene hydrazine (B178648) benzamides developed an equation to predict anticancer activity against a human lung cancer cell line, which could then be used to guide the design of new, more potent derivatives. jppres.comunair.ac.id These models serve as powerful tools for predicting the activity of novel compounds before their synthesis, thereby saving time and resources. unair.ac.id
The table below presents an example of a QSAR model developed for a series of benzamide derivatives, highlighting the statistical parameters that determine its validity and predictive ability.
| QSAR Model Example (Benzylidene Hydrazine Benzamides) | Value | Reference |
|---|---|---|
| Model Equation | pIC50 = 0.738(Log S) - 0.031(rerank) + 0.017(MR) - 1.359 | jppres.comunair.ac.id |
| Statistical Parameters | ||
| Correlation Coefficient (r) | 0.921 | jppres.comunair.ac.id |
| Coefficient of Determination (R²) | 0.849 | jppres.comunair.ac.id |
| Cross-validated R² (Q²) | 0.61 | jppres.comunair.ac.id |
| Number of Compounds (n) | 11 | jppres.comunair.ac.id |
Virtual Screening and De Novo Design Based on the Benzamide Scaffold
The benzamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity. nih.gov This makes it an excellent starting point for both virtual screening and de novo design, two key strategies in modern drug discovery. nih.gov
Virtual Screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comceu.es When based on the benzamide scaffold, this can involve searching databases like ZINC for molecules that contain this core structure and are predicted to fit well into the target's active site. nih.gov Both ligand-based and structure-based approaches are used. mdpi.comceu.es For example, a pharmacophore-based virtual screening was used to identify novel benzamide derivatives as Hepatitis B Virus (HBV) capsid assembly modulators, leading to the discovery of compounds with significantly enhanced anti-HBV activity. jst.go.jpnih.gov This approach efficiently filters vast chemical spaces to prioritize a smaller, manageable number of compounds for experimental testing. jst.go.jp
De Novo Design , on the other hand, is the computational creation of novel molecules from scratch, atom by atom or fragment by fragment, to fit the constraints of a target's binding site. nih.govarxiv.org Starting with a benzamide scaffold, algorithms can explore different chemical modifications and additions to optimize interactions with the target protein, aiming to design molecules with high predicted affinity and specificity. nih.gov Reinforcement learning and deep generative models are increasingly being used to build molecules in 3D space while optimizing multiple properties simultaneously, such as binding affinity, potency, and synthetic accessibility. arxiv.org This allows for the exploration of novel chemical entities that may not exist in current databases, pushing the boundaries of chemical innovation. acs.orgyoutube.com
The following table summarizes a typical workflow for a virtual screening campaign focused on a specific scaffold.
| Step | Description | Example Application (Benzamide Scaffold) | Reference |
|---|---|---|---|
| 1. Target & Scaffold Selection | Identify a biological target and a core chemical structure known to have some activity. | Target: HBV Capsid Protein; Scaffold: Benzamide. | jst.go.jp |
| 2. Pharmacophore Model Generation | Create a 3D model of the essential features required for binding, based on known active compounds. | A model featuring an aromatic ring, acceptors, a donor, and a hydrophobic group was generated from known sulfamoyl benzamide inhibitors. | jst.go.jp |
| 3. Database Screening | Use the pharmacophore model to search a large chemical database for matching compounds. | A library of 93 compounds from a previous screening was used as the substrate pool. | jst.go.jp |
| 4. Hit Selection & Filtering | Select compounds that fit the model well and apply additional filters (e.g., Lipinski's rule-of-five). | Six compounds with at least four overlapping properties with the pharmacophore were selected for evaluation. | jst.go.jp |
| 5. Biological Evaluation | Synthesize and test the selected hits experimentally to confirm activity. | Three of the six selected compounds showed moderate to good anti-HBV activities, validating the screening strategy. | jst.go.jp |
Interdisciplinary Research Applications and Contextual Studies of Substituted Benzamides Non Clinical Focus
Development of 2-Amino-3,4-dimethoxybenzamide-Based Chemical Probes
Chemical probes are essential tools designed to interact with and report on biological targets in complex cellular environments. The this compound structure serves as a valuable core for the development of such probes, enabling the investigation of protein function, target identification, and validation.
The design of chemical probes based on the this compound scaffold involves the strategic incorporation of reporter or affinity tags. This process requires synthetic chemistry methodologies that preserve the core fragment's binding affinity for its biological target while introducing a new functional handle.
Affinity Labels: A common strategy involves appending a biotin molecule to the benzamide (B126) scaffold. Biotin's high-affinity interaction with streptavidin can be exploited for the enrichment and isolation of target proteins from cell lysates. The synthesis would typically involve modifying the 2-amino group or another suitable position on the aromatic ring with a linker arm that terminates in a reactive group for conjugation with biotin.
Reporter Labels (Fluorophores/Radioisotopes): For applications requiring direct visualization or sensitive detection, fluorescent dyes or radioisotopes can be attached. The synthesis might involve coupling a fluorophore to the benzamide core. For example, derivatives of 2-amino-1,4-naphthoquinone have been synthesized and linked to benzamide scaffolds to create new chemical entities. nih.govnih.gov
Photo-affinity Labels: To create covalent bonds with target proteins upon photoactivation, photoreactive groups like benzophenones or diazirines can be incorporated into the this compound structure. This allows for the permanent "tagging" of interacting proteins for subsequent identification.
Activity-Based Probes (ABPs): For targeting specific enzyme classes, the benzamide scaffold can be functionalized with a reactive "warhead" that covalently modifies the active site of the target enzyme. This approach has been successfully used with other chemotypes, such as oxadiazolones, which were converted into activity-based probes by incorporating an alkyne handle for click chemistry, enabling target identification in complex proteomes. nih.gov
The synthesis of these probes often starts with the core benzamide structure, followed by multi-step reactions to add linkers and the desired tags. nih.govchemrxiv.org For instance, the synthesis of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives involves a three-step process starting from 3,4-dimethoxybenzoic acid, which demonstrates how the core structure can be chemically elaborated. nih.gov
Once synthesized, this compound-based probes are deployed in proteomics and chemical biology workflows to elucidate drug mechanisms and discover new targets. nih.gov
Target Identification and Validation: Affinity probes are used in pull-down experiments. The probe is incubated with a cell lysate or tissue homogenate to allow binding to its target protein(s). The resulting probe-protein complexes are then captured on a streptavidin-coated solid support, washed to remove non-specific binders, and the captured proteins are eluted and identified using mass spectrometry. nih.gov
Competitive Binding Assays: In a competitive profiling experiment, a labeled probe is used to identify targets by observing which proteins are displaced by a competing unlabeled compound. This method, often called competitive activity-based protein profiling (ABPP), can confirm target engagement and assess the selectivity of a series of related compounds within the native cellular environment. nih.gov
Cellular Imaging: Fluorescently labeled probes can be used in cellular imaging techniques, such as confocal microscopy, to visualize the subcellular localization of the target protein. This provides spatial information about where the compound acts within the cell.
These chemical proteomics approaches provide an unbiased view of a compound's interactions, helping to understand its mechanism of action and potential off-target effects. nih.govnih.gov
Role in Medicinal Chemistry and Drug Discovery Platforms
The this compound scaffold is a valuable starting point in medicinal chemistry, particularly within fragment-based and scaffold-hopping drug design paradigms. Its relatively low molecular weight and structural simplicity make it an ideal building block for constructing more complex and potent drug candidates.
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in drug discovery, focusing on identifying low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target. nih.govfrontiersin.orgfrontiersin.org The this compound structure fits the profile of a typical fragment.
Fragment Screening: In an FBDD campaign, a library of fragments would be screened against a target protein using sensitive biophysical techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR). researchgate.net The benzamide scaffold, being a common motif in known drugs, is a valuable component of such libraries. researchgate.netresearchgate.net
Fragment Evolution: Once a fragment like this compound is identified as a "hit," medicinal chemists use several strategies to evolve it into a high-affinity lead compound. frontiersin.org
Fragment Growing: The initial fragment is elaborated by adding new functional groups to explore unoccupied pockets in the binding site, guided by structural data. frontiersin.org
Fragment Linking: Two or more fragments that bind to adjacent sites on the protein are connected with a chemical linker to create a single, more potent molecule. frontiersin.org
Scaffold Hopping: This strategy involves replacing the central molecular core (scaffold) of a known active compound with a chemically different but functionally equivalent scaffold. nih.gov The goal is to discover new chemical series with improved properties, such as better potency, novel intellectual property, or more favorable pharmacokinetics. frontiersin.orgnih.gov A this compound fragment could be identified as a suitable replacement for a different core structure that presents a similar vector orientation of key binding groups. frontiersin.org
| FBDD Strategy | Description | Application to this compound |
| Fragment Growing | Adding chemical extensions to a bound fragment to increase interactions with the target protein. | Adding substituents to the amino group or the phenyl ring to engage with nearby amino acid residues in the binding pocket. |
| Fragment Merging | Combining the structural features of two or more fragments that have overlapping binding sites. frontiersin.org | If another fragment binds nearby, features of both could be incorporated into a single, novel molecule based on the benzamide core. |
| Fragment Linking | Connecting two different fragments that bind to distinct, adjacent sites on the target. | If a second, unrelated fragment is found to bind close by, a linker could be designed to connect it to the this compound core. |
| Scaffold Hopping | Replacing a molecular scaffold with a different one while maintaining biological activity. nih.gov | The benzamide core could be used to replace a different heterocyclic or carbocyclic scaffold in an existing lead compound to generate a new chemical series. |
Interactive Data Table: Strategies in Fragment-Based Drug Design (FBDD) and their application to a benzamide scaffold.
Following the identification of an initial hit or lead compound, the lead optimization phase aims to refine its molecular structure to enhance desired properties like potency, selectivity, and metabolic stability. creative-biostructure.comnih.govbiobide.com The substituted benzamide scaffold is highly amenable to this process.
Structure-Activity Relationship (SAR) Studies: Medicinal chemists systematically synthesize analogues of this compound to probe the SAR. nih.gov This involves modifying each part of the molecule—the amino group, the methoxy (B1213986) substituents, and the benzamide core itself—to understand which features are critical for biological activity. For example, studies on other benzamide series have explored placing various substituents at different positions on the phenyl ring to map out the binding pocket. researchgate.net
Compound Library Generation: Based on initial SAR findings, focused libraries of compounds are generated to explore specific chemical modifications more deeply. creative-biostructure.comdndi.org For the this compound core, a library might involve:
Varying the substituents on the phenyl ring (e.g., replacing methoxy with other alkyl, halogen, or electron-withdrawing groups).
Modifying the primary amide (e.g., creating secondary or tertiary amides).
Altering the position of the amino and methoxy groups around the ring.
Improving Physicochemical Properties: Lead optimization also focuses on tuning properties like solubility and metabolic stability. For instance, introducing fluorine atoms is a common strategy to block sites of metabolic oxidation. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed for substituted benzamides to correlate structural features with antimicrobial activity, guiding the design of more effective compounds. nih.govsigmaaldrich.com
Advanced Analytical Methodologies for Research-Scale Quantitation
Accurate quantitation of research compounds like this compound in various biological matrices is crucial for in vitro studies. Advanced analytical techniques, particularly those based on mass spectrometry, provide the necessary sensitivity and selectivity.
A common and powerful technique for this purpose is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). rsc.org A hypothetical method for quantifying this compound would involve the following steps:
Sample Preparation: Extraction of the compound from the research matrix (e.g., cell culture media, microsomal incubation buffer) using techniques like protein precipitation or liquid-liquid extraction.
Chromatographic Separation: An HPLC system with a suitable column (e.g., C18) is used to separate the analyte from other matrix components. A gradient elution with solvents like acetonitrile and water is typically employed.
Mass Spectrometric Detection: The analyte is ionized, often using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. rsc.org
| Parameter | Example Condition | Purpose |
| Chromatography | Reverse-phase HPLC (C18 column) | Separates the analyte from interfering substances in the sample matrix. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elutes the compound from the column and facilitates ionization. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged molecular ions (precursor ions) of the analyte. |
| MS Detection | Tandem Mass Spectrometry (MS/MS) | Fragments the precursor ion into characteristic product ions. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Specifically monitors the transition of the precursor ion to a product ion, ensuring high selectivity and sensitivity for quantitation. rsc.org |
Interactive Data Table: Representative Parameters for an HPLC-MS/MS Method for Quantitation.
Other analytical methods used for the characterization of synthesized benzamide derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS), which are primarily used to confirm the chemical structure and purity of the compounds. nih.govresearchgate.net
Chromatographic Methods (HPLC, GC-MS) for Purity and Stability Studies
Chromatography is an indispensable tool in the analysis of substituted benzamides, providing high-resolution separation for both qualitative and quantitative assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for evaluating the purity and stability of compounds like this compound.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common technique for analyzing non-volatile and thermally sensitive benzamide derivatives. Stability-indicating HPLC methods are specifically developed to separate the intact compound from any potential degradation products that may form under various stress conditions. nih.govjetir.org These methods are critical for determining the intrinsic stability of the molecule and for quality control in research settings. japsonline.com
The development of a robust HPLC method involves optimizing several parameters, including the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength. C18 columns are frequently used as the stationary phase for separating benzamide compounds. nih.govarabjchem.orgresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile, with the gradient or isocratic elution tailored to achieve optimal separation. nih.govarabjchem.org UV detection is commonly employed, with the wavelength set to the maximum absorbance of the analyte to ensure high sensitivity. researchgate.netijper.org
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) |
|---|---|---|---|---|---|
| Itopride | Reversed phase C18 (250x4.6 mm, 5 µm) | Methanol:Water (55:45, v/v) | Not Specified | 215 | Not Specified |
| Niclosamide | Reversed phase C18 (250 mm x 4.66 mm, 5 µm) | Methanol:1 mM Ammonium Phosphate Buffer (85:15 v/v) | 1.2 | 332 | 6.45 |
| Xipamide | Reversed phase C18 (150 mm x 4.6 mm, 5 µm) | 0.023 M Orthophosphoric acid (pH 2.6):Acetonitrile (60:40) | 1.5 | 220 | 4.56 |
| Indapamide & Amlodipine | NUCLEOSIL C18 (250 x 4.6 mm, 5 µm) | 0.01 M KH2PO4 buffer (pH 3):Methanol (30:70 v/v) | Not Specified | 241 | 3.84 (IND) / 5.96 (AMLO) |
For stability studies, a technique known as forced degradation is employed. This involves subjecting the compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to accelerate its decomposition. nih.govbiotech-asia.org The goal is to generate potential degradation products and ensure the analytical method can effectively separate them from the parent compound. nih.gov For instance, studies on Itopride, a complex benzamide, showed significant degradation under acidic, alkaline, and oxidative stress, while it remained stable under photolytic and thermal conditions. nih.gov Similarly, Niclosamide was found to be unstable in acidic, basic, and oxidative environments. arabjchem.org This information is vital for understanding the degradation pathways and for establishing appropriate storage and handling conditions in a research context. jetir.org
| Compound | Acid Hydrolysis | Alkaline Hydrolysis | Oxidative (H₂O₂) | Thermal/Dry Heat | Photolytic |
|---|---|---|---|---|---|
| Itopride nih.gov | Degradation Observed | Degradation Observed | Degradation Observed | Stable | Stable |
| Niclosamide arabjchem.org | Degradation Observed (14.6%) | Degradation Observed (13.16%) | Degradation Observed | Not Specified | Not Specified |
| Indapamide & Amlodipine ijper.org | Degradation Observed | Degradation Observed | Degradation Observed | Degradation Observed | Stable |
| Xipamide researchgate.net | Degradation Observed | Degradation Observed | Degradation Observed | Stable | Stable |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. For substituted benzamides that may have lower volatility due to polar functional groups (like the amino group in this compound), a derivatization step is often necessary to increase their volatility and improve chromatographic performance. acs.org GC-MS analysis is particularly useful for identifying impurities from synthetic pathways, such as residual starting materials or by-products. acs.org The mass spectrometer provides detailed structural information, allowing for the unambiguous identification of separated components based on their mass-to-charge ratio and fragmentation patterns.
Spectrophotometric and Electrochemical Assays in Research Environments
Beyond chromatography, spectrophotometric and electrochemical methods offer alternative and often complementary approaches for the analysis of substituted benzamides in research settings.
Spectrophotometric Assays
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that contain chromophores (light-absorbing groups). doi.org The aromatic ring and carbonyl group within the benzamide structure absorb UV radiation, allowing for direct quantification. The presence of an amino group on the benzene (B151609) ring, as in this compound, can influence the wavelength of maximum absorbance (λmax).
For compounds with weak UV absorbance or for selective detection in complex mixtures, colorimetric methods can be developed. These methods often involve a chemical reaction that produces a colored product. For aromatic primary amines, this can be achieved through diazotization followed by coupling with a chromogenic agent to form a highly colored azo dye. arcjournals.org Alternatively, proton transfer reactions between the amine (acting as a base) and a Lewis acid like picric acid can form colored ion-pair complexes that can be measured in the visible range. japsonline.com
| Method Principle | Reagent(s) | Basis of Detection | Typical λmax Range (nm) |
|---|---|---|---|
| Azo Dye Formation arcjournals.org | NaNO₂/Acid + Coupling Agent (e.g., DMPD-I₂) | Formation of a colored azo compound. | ~530 |
| Ion-Pair Complexation japsonline.com | Picric Acid (2,4,6-trinitrophenol) or 2,4-dinitrophenol | Formation of a yellow ion-pair complex via proton transfer. | ~400-450 |
Electrochemical Assays
Electrochemical sensors provide a highly sensitive and selective platform for the determination of electroactive compounds. nih.govmdpi.com Benzamide derivatives can be analyzed using voltammetric techniques, where an applied potential is used to induce oxidation or reduction of the molecule at an electrode surface. researchgate.net The resulting current is proportional to the concentration of the analyte.
The specific functional groups on the benzamide ring dictate its electrochemical behavior. For instance, nitro-substituted benzamides can be readily detected by monitoring the reduction of the nitro group. researchgate.net For a compound like this compound, the amino and methoxy groups are susceptible to oxidation at a suitable electrode. The choice of electrode material is critical for sensitivity and selectivity, with pencil graphite electrodes (PGE) and chemically modified electrodes being explored to enhance performance. researchgate.net These sensor-based methods are advantageous due to their high sensitivity, rapid response, and potential for miniaturization. mdpi.com
| Analyte Type | Working Electrode | Voltammetric Method | Linear Range |
|---|---|---|---|
| Nitro-substituted benzamides researchgate.net | Pencil Graphite Electrode (PGE) | Differential Pulse Voltammetry (DPV) | 0.5 to 100 µM |
Future Research Directions and Emerging Paradigms for 2 Amino 3,4 Dimethoxybenzamide Derivatives
Exploration of Unconventional Synthetic Pathways and Technologies
The synthesis of novel 2-amino-3,4-dimethoxybenzamide derivatives is increasingly leveraging advanced technologies that offer significant advantages in terms of speed, efficiency, and scale. These modern approaches are moving away from the limitations of conventional batch chemistry toward more controlled and automated processes.
Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, is emerging as a powerful technology for organic synthesis. mdpi.com This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and greater consistency compared to traditional batch methods. rsc.org For the production of this compound derivatives, flow chemistry enables the rapid synthesis of compound libraries by allowing for the automated and sequential combination of different building blocks. mdpi.comchemrxiv.org
Automated synthesis platforms, which integrate robotic systems with flow reactors, can perform multistep syntheses and purifications with minimal human intervention. cognit.caoxfordglobal.com Such systems are ideal for rapidly generating numerous analogs of a lead structure, significantly accelerating the hit-to-lead process in drug discovery. cognit.ca By programming these platforms, researchers can explore a vast chemical space around the this compound core, systematically modifying substituents to optimize biological activity. The integration of these technologies facilitates not only the discovery of new drug candidates but also the development of scalable and efficient manufacturing processes for active pharmaceutical ingredients. nih.gov
| Feature | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Process Control | Limited control over temperature gradients and mixing. | Precise control over temperature, pressure, and residence time. rsc.org |
| Safety | Handling of large volumes of hazardous reagents and intermediates poses risks. | Small reaction volumes minimize risks associated with hazardous materials and exothermic reactions. nih.gov |
| Scalability | Scaling up can be challenging and may require re-optimization. | Scalable by running the system for longer durations ("scaling out"). nih.gov |
| Efficiency & Speed | Often involves lengthy reaction times and manual workup procedures. | Reduced reaction times due to enhanced heat/mass transfer; enables automated library synthesis. rsc.orgchemrxiv.org |
| Reproducibility | Can vary between batches due to inconsistent conditions. | High reproducibility due to precise and automated control. oxfordglobal.com |
In the quest for more sustainable and selective synthetic methods, biocatalysis and chemoenzymatic strategies represent a significant paradigm shift. These approaches utilize enzymes, either in isolation or in combination with traditional chemical catalysts, to perform transformations with high efficiency and specificity under mild, aqueous conditions. nih.govmanchester.ac.uk This aligns with the principles of green chemistry by reducing the reliance on harsh reagents and organic solvents. springernature.com
For the synthesis of this compound derivatives, enzymes such as nitrile hydratases and amide bond synthetases can be employed in biocatalytic cascades. nih.govmanchester.ac.uk For instance, a nitrile precursor could be converted to a carboxylic acid by a nitrilase, which is then coupled with an amine by an amide synthetase in a one-pot reaction. manchester.ac.uk Chemoenzymatic approaches further broaden the synthetic possibilities by merging the selectivity of enzymes with the versatility of metal catalysis. springernature.comresearchgate.net A notable example is the combination of a nitrile hydratase (to form a primary amide from a nitrile) with a copper-catalyzed N-arylation reaction in a single vessel to produce functionalized amide products. springernature.comresearchgate.net These methods are particularly valuable for creating chiral derivatives, as enzymes can exhibit exquisite stereo- and regioselectivity, enabling the synthesis of enantioenriched amides that are difficult to access through conventional chemistry. springernature.comnih.gov
| Enzyme Class | Reaction Type | Application in Benzamide (B126) Synthesis |
|---|---|---|
| Lipases/Esterases | Aminolysis of esters | Catalyze the reaction between an ester precursor and an amine to form the amide bond. |
| Nitrile Hydratases | Hydration of nitriles | Convert a nitrile group into a primary amide, providing a key intermediate. nih.gov |
| Amide Bond Synthetases / Ligases | ATP-dependent amide formation | Directly couple a carboxylic acid and an amine to form the amide bond. nih.govnih.gov |
| Transaminases | Amino group transfer | Can be used to introduce the amino group onto the benzamide scaffold stereoselectively. |
| P411 Heme Proteins | C-H Amidation | Engineered enzymes can catalyze the direct formation of C-N bonds via nitrene transfer, enabling novel functionalization pathways. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery by providing powerful computational tools to navigate the vast chemical space. acs.org For derivatives of this compound, these technologies can accelerate the design-make-test-analyze cycle by predicting molecular properties, generating novel structures, and optimizing synthetic pathways. acs.orgnih.gov
Predictive modeling uses machine learning algorithms to build quantitative structure-activity relationship (QSAR) models that can forecast the biological activity of hypothetical compounds. acs.org By training on datasets of existing benzamide derivatives and their measured activities, ML models like random forests and support vector machines can learn the complex relationships between chemical structure and biological function. nih.gov These models can then be used to virtually screen large libraries of potential this compound analogs, prioritizing the most promising candidates for synthesis and experimental testing. This in silico screening significantly reduces the time and cost associated with discovering new active compounds. nih.govresearchgate.net
Beyond predictive screening, generative models such as variational autoencoders (VAEs) and generative adversarial networks (GANs) are being used for de novo drug design. peng-lab.orgresearchgate.net These models can learn the underlying patterns of known active molecules and generate entirely new chemical structures that are predicted to have desired properties. researchgate.net For instance, a generative model could be tasked with designing novel this compound derivatives that are optimized for high binding affinity to a specific protein target while maintaining drug-like physicochemical properties. huashen.bioillinois.edu
| AI/ML Model Type | Primary Function | Application in Analog Discovery |
|---|---|---|
| Random Forest / Gradient Boosting | Classification & Regression | Predicting bioactivity (e.g., active vs. inactive) or potency (e.g., IC50) of new analogs. acs.org |
| Support Vector Machines (SVM) | Classification | Classifying compounds based on predicted biological properties or target interactions. |
| Graph Neural Networks (GNNs) | Learning on graph-structured data | Directly learning from molecular graphs to predict properties with high accuracy. |
| Variational Autoencoders (VAEs) | Generative Modeling | Generating novel molecular structures with desired chemical and biological properties. peng-lab.org |
| Generative Adversarial Networks (GANs) | Generative Modeling | Creating new, diverse, and valid molecular structures optimized for specific targets. researchgate.net |
| Parameter | Description | Impact of AI Optimization |
|---|---|---|
| Catalyst | Substance that increases the rate of a chemical reaction. | Identifies the most effective catalyst from a list of candidates for higher yield and selectivity. wordpress.com |
| Solvent | The liquid in which reactants are dissolved. | Selects the optimal solvent system to improve solubility, reaction rate, and product purity. beilstein-journals.org |
| Temperature | The degree of heat present in the reaction. | Determines the ideal temperature to maximize reaction rate while minimizing byproduct formation. preprints.org |
| Reagent Stoichiometry | The relative quantities of reactants. | Finds the optimal ratio of reactants to maximize conversion of the limiting reagent and reduce waste. |
| Reaction Time | The duration of the reaction. | Identifies the minimum time required to achieve maximum yield, improving throughput. |
Deeper Mechanistic Insights through Omics Technologies
Understanding the precise mechanism of action is crucial for the development of any therapeutic agent. For a novel, biologically active this compound derivative, "omics" technologies offer a powerful, unbiased approach to elucidate its molecular targets and downstream cellular effects. These high-throughput methods provide a systems-level snapshot of the changes occurring within a cell or organism in response to compound treatment.
Chemical proteomics is a key technique for target deconvolution, which aims to identify the specific protein or proteins that a compound binds to. europeanreview.org In one approach, a bioactive derivative is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate; these proteins are then identified using mass spectrometry. tum.de Alternatively, methods like the Cellular Thermal Shift Assay (CETSA) can identify targets by detecting changes in protein thermal stability upon compound binding, without requiring modification of the compound itself. europeanreview.org Identifying the direct targets of a this compound derivative is the first step in validating its mechanism and understanding potential off-target effects. nih.govkorea.ac.kr
Following target identification, transcriptomics (measuring changes in gene expression via RNA sequencing) and metabolomics (measuring changes in metabolite levels) can reveal the broader physiological impact of the compound. mdpi.com For example, transcriptomic analysis of cells treated with a derivative could show the up- or down-regulation of specific signaling pathways, confirming the on-target effect and uncovering previously unknown biological consequences. acs.org Similarly, metabolomics can highlight alterations in cellular metabolism, providing further clues about the compound's functional role. Integrating these different omics datasets provides a comprehensive, multi-layered view of the drug's mechanism of action, which is invaluable for preclinical and clinical development.
| Omics Technology | Biological Molecules Measured | Application for Benzamide Derivatives |
|---|---|---|
| Proteomics | Proteins | Identifies direct protein targets of the compound (target deconvolution) and assesses off-target binding. europeanreview.orgnih.gov |
| Transcriptomics | RNA (Gene Expression) | Reveals changes in gene expression and cellular pathways affected by the compound. acs.org |
| Metabolomics | Metabolites | Uncovers alterations in cellular metabolism and biochemical pathways in response to treatment. mdpi.com |
| Genomics | DNA | Identifies genetic factors or mutations that may influence sensitivity or resistance to the compound. |
Transcriptomics and Proteomics for Comprehensive Biological Response Mapping
A pivotal future direction involves the use of high-throughput 'omics' technologies to create a comprehensive map of the biological responses induced by this compound derivatives. Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the large-scale study of proteins, offer an unbiased view of cellular changes following compound exposure.
By employing techniques like RNA-sequencing, researchers can quantify the expression of thousands of genes simultaneously. This can reveal the signaling pathways that are activated or inhibited by a specific derivative. For instance, a comparative transcriptomic analysis of cells treated with a novel this compound derivative versus a control could identify a unique gene expression signature. nih.gov Functional analysis of differentially expressed genes can then point towards specific biological processes being modulated, such as cell cycle regulation, apoptosis, or metabolic pathways. nih.gov
Complementing this, proteomics can identify and quantify changes in the abundance of thousands of proteins, providing a direct understanding of the functional cellular machinery. healthcare-in-europe.com Techniques such as mass spectrometry-based proteomic profiling can reveal not only changes in protein levels but also post-translational modifications, which are critical for protein function. biorxiv.orgresearchgate.net This approach can help identify the direct molecular targets of a compound and also uncover off-target effects that would not be apparent from traditional binding assays. nih.gov The integration of transcriptomic and proteomic data provides a powerful, multi-layered understanding of a compound's mechanism of action, helping to identify efficacy and potential toxicity biomarkers early in the preclinical stage. biorxiv.org
Table 1: Hypothetical Integrated 'Omics' Data for a this compound Derivative
| Analyte | Gene/Protein Name | Fold Change (Transcriptomics) | Fold Change (Proteomics) | Implicated Pathway |
|---|---|---|---|---|
| Gene | CDKN1A | +2.8 | +2.1 | Cell Cycle Arrest |
| Gene | BCL2 | -1.9 | -1.5 | Apoptosis |
| Protein | Caspase-3 (cleaved) | N/A | +3.5 | Apoptosis Execution |
| Protein | HSP70 | +1.5 | +2.3 | Cellular Stress Response |
Metabolomics for Understanding Compound Biotransformation (non-clinical)
Metabolomics, the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, is an emerging paradigm for understanding the biotransformation of this compound derivatives in a non-clinical setting. This approach analyzes the global metabolic profiles in biological samples (e.g., cell lysates, plasma, urine) following exposure to a compound.
By using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify endogenous and exogenous metabolites. This allows for the detailed mapping of how a parent compound like a this compound derivative is absorbed, distributed, metabolized, and excreted (ADME). Untargeted metabolomics can reveal novel metabolites, providing insights into the enzymatic pathways responsible for the compound's breakdown, such as phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions.
A comparative metabolomic study could, for example, reveal that a particular derivative is extensively hydroxylated and subsequently glucuronidated by liver enzymes. frontiersin.org Identifying these biotransformation products is crucial, as metabolites can have their own distinct biological activity or toxicity profiles. Understanding the metabolic fate of these compounds in preclinical models can help predict their behavior in more complex biological systems and guide the design of derivatives with improved pharmacokinetic properties. frontiersin.org
Table 2: Potential Biotransformation Products of a this compound Derivative Identified via Metabolomics
| Metabolite Type | Potential Modification | Analytical Platform | Significance |
|---|---|---|---|
| Phase I | O-demethylation | LC-MS/MS | Alteration of parent compound structure |
| Phase I | Aromatic Hydroxylation | LC-MS/MS | Creation of a site for Phase II conjugation |
| Phase II | Glucuronidation | UPLC-QTOF-MS | Increased water solubility for excretion |
| Phase II | Sulfation | UPLC-QTOF-MS | Facilitation of elimination |
Utilization in Novel Preclinical Research Models
The limitations of traditional two-dimensional (2D) cell cultures, which often fail to replicate the complexity of living tissues, have spurred the development of more sophisticated preclinical models. nih.govsigmaaldrich.com
Organoid and 3D Cell Culture Systems for Complex Biological Assessment
Three-dimensional (3D) cell culture systems, particularly organoids, represent a significant leap forward for assessing the biological effects of this compound derivatives. researchgate.netsemanticscholar.org Organoids are self-organizing 3D structures grown from stem cells that recapitulate the architecture and functionality of native organs to a remarkable degree. nih.govresearchgate.netnih.gov Unlike 2D monolayers, these models feature complex cell-cell and cell-matrix interactions, more accurately mimicking the in vivo microenvironment. nih.govnih.gov
Utilizing organoid models (e.g., liver, intestinal, or tumor organoids) allows for the testing of this compound derivatives in a context that is more predictive of human physiological responses. sigmaaldrich.comrndsystems.com For example, the efficacy of an anti-cancer derivative could be evaluated on patient-derived tumor organoids, offering insights into personalized medicine applications. crownbio.com These systems can be used for longer-term studies and provide a platform for assessing compound effects on complex processes like tissue morphogenesis, barrier function, and cell differentiation, which are impossible to study in 2D cultures. nih.govfishersci.co.uk The scalability of some 3D spheroid models also allows for their use in higher-throughput screening applications. crownbio.com
Table 3: Comparison of Preclinical Models for Biological Assessment
| Feature | 2D Monolayer Culture | 3D Spheroid/Organoid Culture |
|---|---|---|
| Cellular Organization | Flat, single layer | Tissue-like, multi-layered structure nih.gov |
| Cell-Cell Interaction | Limited to lateral junctions | Extensive, physiologically relevant junctions nih.gov |
| Gene Expression Profile | Often diverges from in vivo state | More closely mimics native tissue crownbio.com |
| Predictive Value | Lower | Higher, bridging the gap to in vivo models semanticscholar.org |
Advanced Imaging Techniques for In Situ Molecular Interaction Visualization
Understanding where a compound goes within a cell and how it interacts with its target is fundamental to drug development. Advanced imaging techniques are making it possible to visualize these molecular events in living cells with unprecedented detail. ctfassets.netazolifesciences.com
Super-resolution microscopy (SRM) techniques, such as STED (Stimulated Emission Depletion) microscopy, can bypass the diffraction limit of light, allowing for the visualization of subcellular structures and molecular complexes at the nanoscale. nih.gov By tagging a this compound derivative with a fluorescent probe, SRM could be used to track its accumulation in specific organelles, such as the mitochondria or the nucleus, and to observe its binding to target proteins in situ. nih.gov
Other techniques like Förster resonance energy transfer (FRET) imaging can be used to monitor protein-protein interactions or conformational changes in real-time. scitechdaily.com For instance, if a derivative is hypothesized to disrupt the interaction between two proteins, FRET-based biosensors could be designed to visualize this disruption within living cells upon compound addition. These advanced imaging approaches provide dynamic, spatial, and quantitative information about a compound's mechanism of action at the molecular level, offering insights that are unattainable through biochemical assays alone. azolifesciences.comnih.gov
Table 4: Application of Advanced Imaging for Studying this compound Derivatives
| Imaging Technique | Potential Application | Type of Information Gained |
|---|---|---|
| Confocal Microscopy | Subcellular localization of a fluorescently-tagged derivative | Spatial distribution in organelles (e.g., nucleus, mitochondria) |
| Super-Resolution Microscopy (SRM) | High-resolution visualization of target engagement | Nanoscale co-localization with specific target proteins nih.gov |
| FRET Imaging | Monitoring the effect on a specific protein-protein interaction | Real-time dynamics of target modulation in living cells scitechdaily.com |
| Bioluminescence Imaging | Tracking compound effects on reporter gene expression in vivo | Pharmacodynamic response in preclinical animal models ctfassets.net |
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2-Amino-3,4-dimethoxybenzamide?
- Methodological Answer : Synthesis optimization requires careful control of:
- Solvent selection : Polar aprotic solvents like DMSO enhance reactivity in condensation steps .
- Reaction time and temperature : Prolonged reflux (e.g., 18 hours at 80–100°C) improves yield but risks side reactions like over-oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (water-ethanol mixtures) achieves >95% purity .
- Catalysts : Use of coupling agents (e.g., DCC/DMAP) for amide bond formation ensures efficient intermediate stabilization .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Combine spectroscopic and analytical techniques:
- NMR : H NMR peaks for methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) confirm substitution patterns .
- Mass Spectrometry : ESI-MS or GC-MS identifies molecular ion peaks at m/z 196.20 (CHNO) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 55.10%, H: 6.16%, N: 14.28%) .
Q. What solvents are suitable for solubility testing of this compound?
- Methodological Answer : Prioritize solvents with moderate polarity:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Ideal for biological assays |
| Ethanol | ~20 | Recrystallization solvent |
| Water | <1 | Requires co-solvents for in vitro studies |
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group positioning) influence the bioactivity of this compound derivatives?
- Methodological Answer :
- SAR Studies :
- 3,4-Dimethoxy vs. 2,3-Dimethoxy : The 3,4-substitution enhances hydrogen bonding with target proteins (e.g., kinases), improving IC values by 2–3 fold compared to 2,3-analogues .
- Amino Group Functionalization : Adding alkyl chains (e.g., propyl) increases lipophilicity (logP >2) and blood-brain barrier penetration .
- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to receptors like PARP-1 .
Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR signals) in this compound derivatives?
- Methodological Answer :
- Impurity Analysis :
- HPLC-MS : Detect trace byproducts (e.g., de-methylated intermediates) with retention time shifts .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals caused by rotational isomerism .
- Crystallography : Single-crystal X-ray diffraction confirms spatial arrangement and hydrogen-bonding networks (e.g., CCDC 2032776 for related benzamides) .
Q. What strategies mitigate low yields in scale-up synthesis of this compound?
- Methodological Answer :
- Process Optimization :
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Reaction Time | 18 hours | 24 hours (prevents intermediate degradation) |
| Catalyst Loading | 1.2 eq DCC | 1.0 eq DCC (cost-effective) |
- Flow Chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis) by precise temperature control .
Data Contradiction Analysis
Q. Why do different studies report varying melting points for this compound?
- Methodological Answer : Discrepancies arise from:
- Polymorphism : Crystallization conditions (e.g., cooling rate) affect crystal packing (e.g., mp 141–143°C vs. 138–140°C) .
- Purity : Impurities like unreacted 3,4-dimethoxybenzoic acid lower observed melting points .
- Standardization : Use DSC (differential scanning calorimetry) for precise measurement .
Biological Application Guidance
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition : PARP-1 inhibition assays (IC determination via NAD depletion monitoring) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MDA-MB-231) with EC values typically <10 µM .
- Solubility Enhancement : Use cyclodextrin complexes or nanoemulsions for poorly soluble derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
